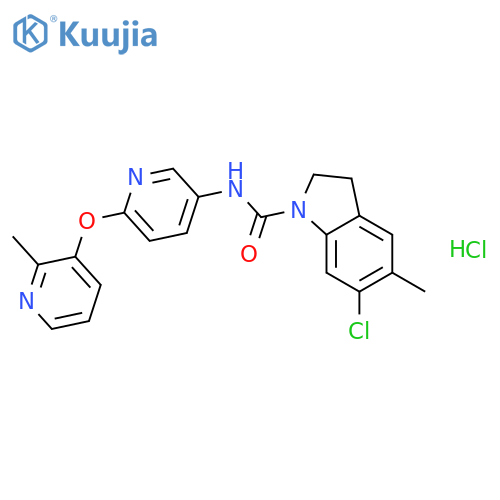Cas no 1260505-34-7 (6-chloro-5-methyl-N-(6-(2-methylpyridin-3-yloxy)pyridin-3-yl)indoline-1-car boxamide hydrochloride)

1260505-34-7 structure
商品名:6-chloro-5-methyl-N-(6-(2-methylpyridin-3-yloxy)pyridin-3-yl)indoline-1-car boxamide hydrochloride
6-chloro-5-methyl-N-(6-(2-methylpyridin-3-yloxy)pyridin-3-yl)indoline-1-car boxamide hydrochloride 化学的及び物理的性質
名前と識別子
-
- 6-chloro-5-methyl-N-(6-(2-methylpyridin-3-yloxy)pyridin-3-yl)indoline-1-car boxamide hydrochloride
- SB 242084 hydrochloride
- 6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;hydrochloride
- 6-chloro-5-methyl-N-(6-(2-methylpyridin-3-yloxy)pyridin-3-yl)indoline-1-carboxamide hydrochloride
- E98763
- 1260505-34-7
- KAC50534
- HY-13409B
- SB 242084 (monohydrochloride)
-
- インチ: InChI=1S/C21H19ClN4O2.ClH/c1-13-10-15-7-9-26(18(15)11-17(13)22)21(27)25-16-5-6-20(24-12-16)28-19-4-3-8-23-14(19)2;/h3-6,8,10-12H,7,9H2,1-2H3,(H,25,27);1H
- InChIKey: WOKOGXKQXNESDA-UHFFFAOYSA-N
- ほほえんだ: CC1=CC2=C(C=C1Cl)N(CC2)C(=O)NC3=CN=C(C=C3)OC4=C(N=CC=C4)C.Cl
計算された属性
- せいみつぶんしりょう: 430.0963313g/mol
- どういたいしつりょう: 430.0963313g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 29
- 回転可能化学結合数: 3
- 複雑さ: 551
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.4Ų
6-chloro-5-methyl-N-(6-(2-methylpyridin-3-yloxy)pyridin-3-yl)indoline-1-car boxamide hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Axon Medchem | 1745-5 mg |
SB 242084 hydrochloride |
1260505-34-7 | 99% | 5mg |
€110.00 | 2023-07-10 | |
| Axon Medchem | 1745-25 mg |
SB 242084 hydrochloride |
1260505-34-7 | 99% | 25mg |
€380.00 | 2023-07-10 | |
| Axon Medchem | 1745-5mg |
SB 242084 hydrochloride |
1260505-34-7 | 99% | 5mg |
€110.00 | 2025-03-06 | |
| Axon Medchem | 1745-2 x 5 mg |
SB 242084 hydrochloride |
1260505-34-7 | 99% | 2 x 5 mg |
€140.00 | 2022-10-08 | |
| A2B Chem LLC | AE68265-25mg |
SB 242084 hydrochloride |
1260505-34-7 | 99% | 25mg |
$532.00 | 2024-04-20 | |
| A2B Chem LLC | AE68265-5mg |
SB 242084 hydrochloride |
1260505-34-7 | 99% | 5mg |
$183.00 | 2024-04-20 | |
| Axon Medchem | 1745-25mg |
SB 242084 hydrochloride |
1260505-34-7 | 99% | 25mg |
€380.00 | 2025-03-06 | |
| A2B Chem LLC | AE68265-10mg |
SB 242084 hydrochloride |
1260505-34-7 | ≥98% | 10mg |
$254.00 | 2024-04-20 | |
| Axon Medchem | 1745-2 x 25 mg |
SB 242084 hydrochloride |
1260505-34-7 | 99% | 2 x 25 mg |
€500.00 | 2022-10-08 | |
| A2B Chem LLC | AE68265-50mg |
SB 242084 hydrochloride |
1260505-34-7 | ≥98% | 50mg |
$891.00 | 2024-04-20 |
6-chloro-5-methyl-N-(6-(2-methylpyridin-3-yloxy)pyridin-3-yl)indoline-1-car boxamide hydrochloride 関連文献
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
4. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
-
Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
1260505-34-7 (6-chloro-5-methyl-N-(6-(2-methylpyridin-3-yloxy)pyridin-3-yl)indoline-1-car boxamide hydrochloride) 関連製品
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
